(4E)-2-{[(tert-Butoxy)carbonyl]amino}-5-phenylpent-4-enoic acid
Description
(4E)-2-{[(tert-Butoxy)carbonyl]amino}-5-phenylpent-4-enoic acid is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a pent-4-enoic acid backbone, and a phenyl substituent at position 5. The Boc group serves as a protective moiety for amines in peptide synthesis, enabling selective reactivity during coupling reactions . The (4E)-configuration of the double bond introduces rigidity into the structure, which may influence conformational preferences in biological systems or synthetic intermediates.
Properties
Molecular Formula |
C16H21NO4 |
|---|---|
Molecular Weight |
291.34 g/mol |
IUPAC Name |
(E)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpent-4-enoic acid |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12/h4-10,13H,11H2,1-3H3,(H,17,20)(H,18,19)/b10-7+ |
InChI Key |
OIMOFNCGPRURIA-JXMROGBWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(C/C=C/C1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-{[(tert-Butoxy)carbonyl]amino}-5-phenylpent-4-enoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Formation of the Pent-4-enoic Acid Backbone: This can be achieved through various methods, including the Wittig reaction or the Horner-Wadsworth-Emmons reaction, which introduce the double bond at the desired position.
Coupling with the Phenyl Group: The phenyl group can be introduced through a Grignard reaction or a Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of (4E)-2-{[(tert-Butoxy)carbonyl]amino}-5-phenylpent-4-enoic acid may involve large-scale synthesis using automated peptide synthesizers. The process typically includes:
Solid-Phase Peptide Synthesis (SPPS): This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(4E)-2-{[(tert-Butoxy)carbonyl]amino}-5-phenylpent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in the pent-4-enoic acid backbone can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form saturated derivatives.
Substitution: The Boc protecting group can be removed under acidic conditions to expose the free amino group.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly employed.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products Formed
Epoxides and Diols: Formed through oxidation reactions.
Saturated Derivatives: Formed through reduction reactions.
Free Amino Acid: Formed by removing the Boc protecting group.
Scientific Research Applications
(4E)-2-{[(tert-Butoxy)carbonyl]amino}-5-phenylpent-4-enoic acid has several scientific research applications, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Investigated for its potential therapeutic properties and as a precursor for drug development.
Biological Studies: Used in studies involving enzyme-substrate interactions and protein folding.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4E)-2-{[(tert-Butoxy)carbonyl]amino}-5-phenylpent-4-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in peptide synthesis, facilitating the formation of peptide bonds. The Boc protecting group provides stability during chemical reactions, preventing unwanted side reactions.
Comparison with Similar Compounds
Substituent Variations: Biphenyl and Methyl Groups
Compound: (R,E)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid (CAS: 1012341-48-8)
- Molecular Formula: C₂₃H₂₇NO₄
- Molecular Weight : 381.47 g/mol
- Introduces a methyl group at position 2 and shifts the double bond to position 2 (2E configuration).
- Applications : Likely used as a building block in drug discovery, where biphenyl groups are common in kinase inhibitors or GPCR-targeting molecules .
- Hazards : Classified with H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
Halogen and Alkyl Modifications
Compound: 2-{[(tert-Butoxy)carbonyl]amino}-5-chloro-4-methylpent-4-enoic acid (CAS: 1704255-15-1)
- Molecular Formula: C₁₁H₁₈ClNO₄
- Molecular Weight : 263.72 g/mol
- Key Differences: Substitutes the phenyl group with a chlorine atom and adds a methyl group at position 4.
- Applications : May serve as a precursor in synthesizing halogenated bioactive molecules or agrochemicals .
- Safety : Requires stringent handling precautions (P210: avoid ignition sources) .
Trifluoromethyl Substitution
Compound: (S)-2-((tert-Butoxycarbonyl)amino)-5-(4-(trifluoromethyl)phenyl)pent-4-enoic acid
- Molecular Formula: Not explicitly stated (estimated: C₁₈H₂₁F₃NO₄).
- Key Differences :
- Features a trifluoromethyl (-CF₃) group on the phenyl ring, imparting electron-withdrawing effects and metabolic stability.
- The (S)-configuration at position 2 introduces chirality, critical for enantioselective interactions in drug-receptor binding.
- Applications : Useful in medicinal chemistry for optimizing pharmacokinetic properties (e.g., bioavailability, half-life) .
Saturation of the Double Bond
Compound: (S)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid (CAS: 98628-27-4)
- Molecular Formula: C₁₆H₂₃NO₄
- Molecular Weight: Not provided (estimated: ~293.36 g/mol).
- Key Differences: Lacks the double bond (pentanoic acid backbone), increasing conformational flexibility. Reduced steric hindrance may facilitate enzyme binding in peptide-based therapeutics.
- Applications : Suitable for synthesizing linear peptide chains without rigidity constraints .
Structural Similarity Metrics
quantifies similarity using computational methods (likely structural fingerprinting):
- Highest Similarity (0.94): (R,E)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid .
- Lower Similarity (0.83–0.80): Derivatives with shorter chains or alternative substituents (e.g., 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid) .
Biological Activity
(4E)-2-{[(tert-Butoxy)carbonyl]amino}-5-phenylpent-4-enoic acid, also known as N-Boc-styrylalanine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₆H₂₁NO₄
- Molecular Weight : 291.34 g/mol
- CAS Number : 261165-04-2
Biological Activity Overview
The biological activity of (4E)-2-{[(tert-Butoxy)carbonyl]amino}-5-phenylpent-4-enoic acid has been investigated in various studies, highlighting its potential therapeutic applications:
-
Anticancer Activity :
- Studies indicate that derivatives of this compound exhibit selective cytotoxicity against tumorigenic cell lines. For instance, compounds structurally related to (4E)-2-{[(tert-Butoxy)carbonyl]amino}-5-phenylpent-4-enoic acid have shown promise as inhibitors of fatty acid synthase (FASN), which plays a crucial role in cancer metabolism .
- A specific study demonstrated that related compounds can impair mitochondrial function and increase oxidative stress in cancer cells, leading to reduced cell viability .
-
Mechanism of Action :
- The mechanism by which these compounds exert their effects often involves the inhibition of key metabolic pathways. For example, inhibition of FASN leads to decreased lipid synthesis, which is vital for cancer cell proliferation .
- Additionally, the compound's ability to interact with mitochondrial enzymes suggests a dual mechanism involving both metabolic disruption and oxidative stress induction .
Case Studies and Research Findings
Several case studies have been conducted to elucidate the biological effects of (4E)-2-{[(tert-Butoxy)carbonyl]amino}-5-phenylpent-4-enoic acid:
Safety and Toxicity
While the compound shows promising biological activity, safety assessments are crucial for its therapeutic application:
Q & A
Q. Optimal Conditions Table
| Step | Reagents/Conditions | Yield Range | Key Purity Indicators |
|---|---|---|---|
| Boc Protection | Boc₂O, NaHCO₃, 15–25°C | 70–85% | LC-MS: m/z 574(M+H)+ |
| Coupling | DCC, DMAP, THF, 0°C to RT | 60–75% | ¹H NMR: δ 5.3–5.7 (trans-CH=CH) |
| Purification | Prep-HPLC (C18 column) | >95% | HPLC retention time: 0.698 min |
Critical Factors : Temperature control during coupling (≤25°C minimizes side reactions) and strict anhydrous conditions improve yield .
How can researchers control the stereochemistry at the 4E double bond during synthesis, and what analytical methods validate the configuration?
Advanced Research Question
The (4E) configuration is achieved via stereoselective Wittig or Horner-Wadsworth-Emmons reactions , where the choice of base (e.g., NaHMDS) and solvent polarity dictates trans-selectivity .
Q. Validation Methods :
- NMR Spectroscopy : Vicinal coupling constants (J = 15–16 Hz for trans alkenes) in ¹H NMR confirm the E-configuration .
- Circular Dichroism (CD) : Not applicable for non-chiral alkenes but useful for chiral centers in related derivatives .
- X-ray Crystallography : Provides definitive proof but requires high-purity crystals .
Pitfalls : Competing Z-isomers may form if reaction conditions are too acidic; monitor pH during workup .
What spectroscopic and chromatographic techniques are employed to characterize this compound, and what key data confirm its structure?
Basic Research Question
Primary Techniques :
- LC-MS : Confirms molecular weight (e.g., m/z 574 [M+H]+) and purity (>95%) .
- ¹H/¹³C NMR : Identifies Boc-group signals (δ 1.4 ppm for tert-butyl, 155 ppm for carbonyl) and trans-alkene protons (δ 5.3–5.7 ppm) .
- FT-IR : Peaks at 1700–1750 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) .
Q. Resolution Strategies :
Reproducibility Checks :
- Use standardized reagent grades (e.g., anhydrous DCC) and rigorously dry solvents .
- Monitor reaction progress via TLC or inline IR to identify incomplete steps .
Post-Hoc Analysis :
- LC-MS can detect Boc-deprotection byproducts (e.g., free amine at m/z 474) .
- Optimize purification using gradient elution in HPLC to separate diastereomers .
Q. Critical Factors :
- Moisture Sensitivity : Hydrolysis of the Boc group in humid conditions reduces yield .
- Catalyst Load : DMAP (4-dimethylaminopyridine) at 10 mol% enhances coupling efficiency .
What are the mechanistic implications of this compound’s reactivity in peptide coupling reactions, and how can side reactions be mitigated?
Advanced Research Question
Mechanism : The Boc group stabilizes the amino group during carbodiimide-mediated coupling, but competing acylation at the β-carbon of the pent-4-enoic acid can occur .
Q. Side Reactions :
- Intramolecular Cyclization : Forms lactams if the amino group is transiently deprotected .
- O-Acylation : The enoate ester may react with activated carboxylates, requiring strict stoichiometric control .
Q. Mitigation Strategies :
- Use low-temperature coupling (0–5°C) to slow competing pathways .
- Add HOBt (Hydroxybenzotriazole) to suppress racemization and O-acylation .
Analytical Confirmation : Monitor reaction by LC-MS for lactam (m/z + 18) or dimer (2M+H)+ peaks .
How does the phenyl substituent at position 5 influence the compound’s stability and biological activity in drug discovery contexts?
Advanced Research Question
Stability :
Q. Biological Implications :
- Target Binding : The phenyl moiety can engage in π-π stacking with aromatic residues in enzymes (e.g., proteases) .
- Metabolic Stability : Cytochrome P450-mediated oxidation of the phenyl ring is a potential degradation pathway; assess via microsomal assays .
Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce metabolic liability, as seen in related biphenyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
